REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]([NH2:9])[CH2:7][NH2:8].C(N=[C:14]=[S:15])C=C>BrC1C=CC=CC=1>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]1[CH2:7][NH:8][C:14](=[S:15])[NH:9]1
|
Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(CN)N
|
Name
|
|
Quantity
|
99 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)N=C=S
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
BrC1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −5° C
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C1NC(NC1)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |